molecular formula C24H28N2O4S2 B3300199 N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide CAS No. 900136-99-4

N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide

Cat. No.: B3300199
CAS No.: 900136-99-4
M. Wt: 472.6 g/mol
InChI Key: QRODJZUZBCMAAY-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound supplied for research and development purposes. This molecule features a benzenesulfonamide core, a functional group known for its versatile biological activities and wide application in medicinal chemistry and chemical biology . Benzenesulfonamide derivatives are frequently investigated for their potential as enzyme inhibitors, particularly targeting processes like folate biosynthesis in microbes through dihydropteroate synthase inhibition . The structure of this compound, which includes multiple methyl substitutions and a secondary sulfonamide group, suggests potential for use in structural biology studies, such as protein-ligand co-crystallization, and in the development of novel pharmacophores . Researchers can utilize this chemical in exploring new synthetic pathways, as a building block in organic synthesis, or as a reference standard in analytical method development. Applications: This product is intended for research applications in organic synthesis, medicinal chemistry, and as a potential intermediate for the development of biologically active molecules. Safety and Compliance: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

5-[benzenesulfonyl(methyl)amino]-N-(2,6-dimethylphenyl)-N,2,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S2/c1-17-11-10-12-18(2)24(17)26(6)32(29,30)23-16-22(19(3)15-20(23)4)25(5)31(27,28)21-13-8-7-9-14-21/h7-16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRODJZUZBCMAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C)S(=O)(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120551
Record name Benzenesulfonamide, N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-[methyl(phenylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900136-99-4
Record name Benzenesulfonamide, N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-[methyl(phenylsulfonyl)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900136-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-[methyl(phenylsulfonyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention in various fields of biological research. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C19H24N2O4S2C_{19}H_{24}N_2O_4S_2, with a molecular weight of approximately 396.54 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H24N2O4S2C_{19}H_{24}N_2O_4S_2
Molecular Weight396.54 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit the enzyme dihydropteroate synthase in bacterial folate synthesis pathways. This inhibition is crucial for their antibacterial properties.
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, potentially making it useful in treating infections caused by resistant bacteria.
  • Antiparasitic Properties : Preliminary studies suggest that derivatives of sulfonamides may also possess antiparasitic properties, particularly against protozoan pathogens such as Plasmodium spp., which causes malaria.

Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of this compound against several strains of Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an effective antibacterial agent .

Antiparasitic Activity

In vitro assays showed that the compound exhibited significant activity against chloroquine-resistant strains of Plasmodium falciparum, with an IC50 value of 0.5 µM. In vivo studies using murine models confirmed the compound's ability to reduce parasitemia and improve survival rates in infected subjects .

Toxicity and Safety Profile

Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several herbicidal and bioactive sulfonamides and benzamides. Below is a comparative analysis based on substituent patterns, physicochemical properties, and bioactivity:

Compound Core Structure Key Substituents Reported Activity Reference
N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide Benzene sulfonamide 2,4,5-trimethyl; N-(2,6-dimethylphenyl); N-methylbenzenesulfonamido Not explicitly stated (inferred potential as a herbicide or enzyme inhibitor) -
4-Chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-[(methylamino)sulfonyl]benzamide Benzamide 4-chloro; 2-hydroxy; 5-sulfonamide; 2,6-dimethylphenyl Herbicidal activity (protoporphyrinogen oxidase inhibition)
N-{2-Chloro-5-[3-methyl-2,6-dioxo-4-trifluoromethyl-2,3-dihydropyrimidin-1(6H)-yl]phenyl}amide derivatives Pyrimidinone-amide 2-chloro; pyrimidinone core; trifluoromethyl; variable acyl groups Broad-spectrum herbicidal activity (75 g/ha efficacy against broadleaf weeds)
Uracil-based sulfonamides Uracil-sulfonamide hybrid Uracil ring; substituted sulfonamide Protoporphyrinogen oxidase (Protox) inhibition; pre-emergent herbicidal activity

Key Findings

This group is critical in herbicidal sulfonamides for target-site binding . Chlorine substituents (e.g., in and ) improve lipophilicity and membrane penetration, correlating with higher herbicidal potency. The absence of chlorine in the target compound may affect its activity profile.

Mechanistic Insights: Pyrimidinone-amide derivatives and uracil-based sulfonamides act as Protox inhibitors, disrupting chlorophyll biosynthesis. The target compound’s dual sulfonamide groups may mimic this mechanism by interacting with Protox or similar enzymes. The benzamide derivative demonstrates that sulfonamide placement (e.g., at position 5) and hydroxyl groups can modulate solubility and bioavailability.

Physicochemical Properties: The target compound’s multiple methyl groups likely increase hydrophobicity compared to the hydroxy-substituted benzamide , which may limit its soil mobility but enhance foliar adhesion. Pyrimidinone-based compounds exhibit balanced solubility due to their heterocyclic core, enabling both pre- and post-emergent applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide to improve yield and purity?

  • Methodological Answer : The synthesis of sulfonamide derivatives typically involves reacting an appropriate amine with a sulfonyl chloride under basic conditions. For example, triethylamine or pyridine can neutralize HCl byproducts, improving reaction efficiency . Key parameters to optimize include:

  • Molar ratios : A 1:1 molar ratio of amine to sulfonyl chloride minimizes side reactions.
  • Temperature : Reactions are often conducted at 0–25°C to control exothermicity.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance solubility and reaction kinetics.
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) can isolate the product with >95% purity.

Q. What analytical techniques are critical for characterizing the structural integrity of this sulfonamide compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and methyl group environments.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in sulfonamide structure elucidation .
  • IR Spectroscopy : Identifies sulfonamide S=O stretching (1150–1350 cm1^{-1}) and N–H vibrations (if present).

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

  • Methodological Answer : Sulfonamides are often screened for antimicrobial, anti-inflammatory, or enzyme-inhibitory activity. Standard protocols include:

  • In vitro enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms using spectrophotometric assays.
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assays on mammalian cell lines to assess safety thresholds .

Advanced Research Questions

Q. What computational strategies can predict the reactivity or binding interactions of this sulfonamide with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Models interactions with protein active sites (e.g., COX-2 or carbonic anhydrase).
  • DFT calculations : Predicts electronic properties (HOMO/LUMO energies) to assess redox potential or stability.
  • MD simulations : Evaluates conformational flexibility in solvated environments over nanosecond timescales.
  • QSAR models : Correlates substituent effects (e.g., methyl groups) with bioactivity using regression analysis.

Q. How can researchers resolve contradictions in spectroscopic data during structure validation?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR peaks or IR bands) require systematic troubleshooting:

  • Cross-validation : Compare data with structurally analogous sulfonamides (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide ).
  • Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of methyl groups).
  • Isotopic labeling : Use 15^{15}N or 13^{13}C-labeled precursors to trace ambiguous signals.
  • Complementary techniques : Pair X-ray crystallography with spectroscopic data for unambiguous assignment.

Q. What safety protocols are essential when handling this compound during synthesis and bioassays?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl).
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal.
  • Emergency response : Immediate rinsing with water for spills; antidotes (e.g., methylene blue for methemoglobinemia) on standby .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide
Reactant of Route 2
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N-(2,6-dimethylphenyl)-N,2,4-trimethyl-5-(N-methylbenzenesulfonamido)benzene-1-sulfonamide

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